N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

Description

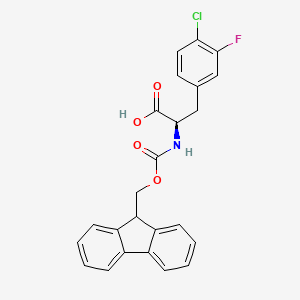

N-Fmoc-4-chloro-3-fluoro-D-phenylalanine is a fluorinated and chlorinated aromatic amino acid derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its structure features:

- Fmoc protection on the α-amino group, a standard in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .

- A phenylalanine backbone with 4-chloro and 3-fluoro substituents on the aromatic ring, introducing steric and electronic modifications.

- The D-configuration (non-natural enantiomer), which can influence peptide stability and biological activity .

This compound is used to engineer peptides with enhanced metabolic stability, altered hydrophobicity, or specific binding properties, particularly in drug discovery and biochemical studies.

Properties

Molecular Formula |

C24H19ClFNO4 |

|---|---|

Molecular Weight |

439.9 g/mol |

IUPAC Name |

(2R)-3-(4-chloro-3-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H19ClFNO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |

InChI Key |

ABNJHASPCQWVPF-JOCHJYFZSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)Cl)F)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Negishi Cross-Coupling Approach

This palladium-catalyzed cross-coupling reaction is a powerful method for preparing fluorinated and halogenated phenylalanine derivatives. The key step involves coupling an organozinc reagent derived from a protected iodoalanine with a suitably substituted aryl halide such as 4-chloro-3-fluorobromobenzene.

-

- Prepare the zinc homoenolate from N-Fmoc-3-iodo-D-alanine methyl ester.

- React this organozinc reagent with 4-chloro-3-fluorobromobenzene under Pd(0) catalysis (e.g., Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands like SPhos).

- Conduct the reaction in anhydrous tetrahydrofuran (THF) or a THF/DMAC mixture at 65–70 °C for 6 hours.

- The reaction yields the N-Fmoc-protected 4-chloro-3-fluoro-D-phenylalanine methyl ester.

-

- High regioselectivity and stereochemical retention.

- Good yields reported (typically 70–80%).

- Mild reaction conditions compatible with Fmoc protection.

-

- Requires preparation of organozinc intermediates.

- Sensitive to moisture and air; requires inert atmosphere.

Asymmetric Hydrogenation of α,β-Unsaturated Precursors

An alternative route involves synthesizing an α,β-unsaturated acid intermediate bearing the 4-chloro-3-fluoro substitution on the aromatic ring, followed by asymmetric hydrogenation to install the D-configuration at the α-carbon.

-

- Condense 4-chloro-3-fluorobenzaldehyde with N-acetylglycine to form an α,β-unsaturated α-amidocinnamic acid intermediate.

- Subject this intermediate to transition-metal-catalyzed asymmetric hydrogenation using chiral ligands such as ferrocene-based Me-BoPhoz.

- The reaction proceeds with high enantioselectivity (>90% ee) to give the N-acetyl-D-phenylalanine derivative.

- Enzymatic hydrolysis using an acylase enzyme selectively removes the N-acetyl group, yielding the free amino acid.

- Subsequent Fmoc protection is performed using standard conditions (Fmoc-Cl with base in organic solvent).

-

- High enantiomeric purity.

- Enzymatic steps offer mild and selective deprotection.

-

- Requires access to chiral catalysts and enzymes.

- Multi-step process with intermediate purifications.

Erlenmeyer Azlactone Method

This classical amino acid synthesis involves the formation of an azlactone intermediate from the corresponding substituted benzaldehyde and glycine derivatives, followed by ring opening and reduction.

-

- React 4-chloro-3-fluorobenzaldehyde with N-acetylglycine and acetic anhydride in the presence of sodium acetate to form the azlactone intermediate.

- Hydrolyze the azlactone under basic conditions to yield the corresponding α-amino acid.

- Reduce the intermediate with red phosphorus and hydroiodic acid to obtain racemic 4-chloro-3-fluoro-phenylalanine.

- Enantiomeric resolution can be achieved by enzymatic selective hydrolysis or chiral chromatography.

- Protect the amino group with Fmoc-Cl under standard conditions.

-

- Straightforward and well-established.

- Suitable for various substituted benzaldehydes.

-

- Typically produces racemic mixtures requiring resolution.

- Use of harsh reagents (HI, red phosphorus).

Fmoc Protection of the Amino Group

The final step in all methods involves Fmoc protection to afford N-Fmoc-4-chloro-3-fluoro-D-phenylalanine.

-

- Dissolve the free amino acid in a suitable solvent such as dioxane/water or dichloromethane.

- Add a base such as sodium bicarbonate or triethylamine.

- Slowly add Fmoc chloride (9-fluorenylmethoxycarbonyl chloride) at 0 °C to room temperature.

- Stir until reaction completion (monitored by TLC or HPLC).

- Extract and purify by recrystallization or column chromatography.

Typical Yields: 80–95%.

| Method | Key Reagents/Conditions | Stereochemistry Control | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Negishi Cross-Coupling | Pd(0) catalyst, organozinc iodide, 4-chloro-3-fluorobromobenzene, THF/DMAC, 65–70 °C | High (from chiral iodoalanine) | 70–80% | Direct coupling, mild conditions | Requires organozinc prep, inert atmosphere |

| Asymmetric Hydrogenation | α,β-unsaturated intermediate, chiral Pd catalyst (Me-BoPhoz), enzymatic hydrolysis | High (>90% ee) | 60–75% | High enantioselectivity | Multi-step, requires chiral catalysts and enzymes |

| Erlenmeyer Azlactone Synthesis | 4-chloro-3-fluorobenzaldehyde, N-acetylglycine, acetic anhydride, HI/P red phosphorus | Racemic, requires resolution | 50–65% | Established method, versatile | Racemic mixture, harsh reagents |

| Fmoc Protection | Fmoc-Cl, base (TEA or NaHCO3), organic solvent | N/A | 80–95% | Standard protection method | Requires purified amino acid |

The Negishi cross-coupling method offers a direct and efficient route to protected fluorinated and halogenated phenylalanines with retention of stereochemistry, making it highly suitable for preparing this compound when starting from chiral iodoalanine derivatives.

Asymmetric hydrogenation combined with enzymatic hydrolysis provides excellent enantiomeric purity and mild conditions but involves more steps and specialized catalysts.

The Erlenmeyer azlactone method is classical and versatile but less favored for enantiomerically pure products unless combined with resolution techniques.

Fmoc protection is a well-established and high-yielding final step, compatible with all synthetic routes.

The choice of method depends on available starting materials, required enantiomeric purity, scale, and equipment.

The synthesis of this compound can be effectively achieved through palladium-catalyzed Negishi cross-coupling of organozinc derivatives of protected D-iodoalanine with 4-chloro-3-fluorobromobenzene, asymmetric hydrogenation of α,β-unsaturated precursors, or classical azlactone chemistry followed by resolution. The final Fmoc protection step is standard and high yielding. These methods are supported by extensive literature and provide routes adaptable to research and industrial scale peptide synthesis applications.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4-chloro-3-fluoro-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Deprotection Reactions: Piperidine in DMF is commonly used for Fmoc deprotection.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

Deprotection Reactions: The primary product is 4-chloro-3-fluoro-D-phenylalanine after the removal of the Fmoc group.

Scientific Research Applications

N-Fmoc-4-chloro-3-fluoro-D-phenylalanine has several applications in scientific research:

Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis (SPPS) due to its stability and ease of incorporation.

Proteomics: The compound is utilized in the study of protein structures and functions.

Drug Development: It serves as a precursor in the synthesis of peptide-based drugs and therapeutic agents.

Biochemical Studies: Researchers use it to investigate enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of peptide chains .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Phenylalanine Derivatives

Structural and Physicochemical Properties

The table below compares key attributes of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine with analogous compounds:

*Calculated based on analogous compounds; exact value requires experimental validation.

Substituent Position and Electronic Effects

- 4-Chloro vs. 3-Chloro : The 4-Cl group (para) in N-Fmoc-4-chloro-L-phenylalanine increases hydrophobicity and electron-withdrawing effects compared to the 3-Cl (meta) isomer, altering peptide-receptor binding .

- Fluorine vs. Chlorine : Fmoc-Phe(4-F)-OH (4-fluoro) enhances polarity and metabolic stability compared to chloro-substituted analogs, making it suitable for therapeutic peptides .

Isomeric Configuration

- D vs. L Isomers : The D-configuration in the target compound may reduce enzymatic degradation in vivo, a trait exploited in peptide drug design .

Functional Group Diversity

- Trifluoromethyl (CF₃) : Fmoc-D-Phe(4-CF₃)-OH introduces strong electron-withdrawing effects and lipophilicity, useful in disrupting hydrophobic protein interfaces .

Biological Activity

N-Fmoc-4-chloro-3-fluoro-D-phenylalanine is a synthetic derivative of the amino acid phenylalanine, notable for its unique halogen substituents. This compound has garnered attention in biochemical research due to its potential applications in peptide synthesis, drug development, and protein engineering. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, along with chlorine and fluorine atoms on the phenyl ring. These modifications enhance its reactivity and specificity in various biochemical contexts:

| Property | Details |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 439.87 g/mol |

| Halogen Substituents | Chlorine (Cl) at position 4; Fluorine (F) at position 3 |

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The presence of halogen atoms significantly influences its interactions with biological molecules, which can affect enzyme-substrate relationships and protein-protein interactions .

- Enzyme Interaction : The unique positioning of chlorine and fluorine enhances binding affinities to certain enzymes, potentially modifying reaction rates and pathways .

- Peptide Conformation : The halogen substituents can alter the conformation of peptides, influencing their biological functions and interactions with receptors .

- Therapeutic Applications : Due to its ability to modulate receptor interactions, this compound is being investigated for drug design targeting specific biological pathways.

Case Studies

- Peptide Synthesis : In a study focusing on solid-phase peptide synthesis (SPPS), this compound was utilized to create complex peptide structures that exhibited enhanced stability and biological activity compared to non-halogenated counterparts .

- Drug Development : Research has indicated that peptides incorporating this compound demonstrate improved selectivity for specific receptors, making them candidates for therapeutic agents in treating various diseases.

- Neuroscience Applications : Studies involving neurotransmitter systems have shown that peptides synthesized with this compound can provide insights into brain function and disorders, highlighting its potential in neuropharmacology .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Halogen Substituents | Unique Features |

|---|---|---|

| N-Fmoc-D-phenylalanine | None | Baseline for comparison; widely used in peptides |

| N-Fmoc-4-fluoro-D-phenylalanine | Fluorine at position 4 | Enhanced solubility; different receptor interactions |

| N-Fmoc-3-chloro-D-phenylalanine | Chlorine at position 3 | Different sterics; potential for unique interactions |

Q & A

Q. Critical Conditions :

- Temperature : Halogenation at 0–5°C to control regioselectivity.

- Solvent : Polar aprotic solvents (DMF) enhance Fmoc coupling efficiency.

- Catalysts : Use of Lewis acids (e.g., FeCl₃) for directed halogenation .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for Fmoc; Cl/F-induced shifts in phenylalanine backbone) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₄H₂₀ClFNO₄; expected [M+H]⁺ = 442.09) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect diastereomers .

Data Interpretation Tip : Compare retention times and spectral data with non-halogenated analogs (e.g., N-Fmoc-D-phenylalanine) to identify substituent effects .

Advanced: How do steric and electronic effects of 4-chloro-3-fluoro substituents influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

Answer:

The substituents impact SPPS in two ways:

Steric Hindrance : Bulky Cl/F groups reduce coupling rates. Mitigation strategies:

- Use activating agents (e.g., HATU) instead of HOBt/DIC .

- Extend reaction time (2–4 hours) and increase temperature (40°C) .

Electronic Effects : Electron-withdrawing Cl/F groups deactivate the aromatic ring, potentially altering peptide conformation. Monitor via circular dichroism (CD) or MD simulations .

Case Study : In a comparative study, coupling yields for this compound were 75% vs. 90% for non-halogenated analogs under identical conditions .

Advanced: How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

Answer:

Conflicting data often arise from substitution position or chirality differences. Systematic approaches include:

- SAR Studies : Compare analogs (e.g., 4-Cl-2-F vs. 3-Cl-4-F) in peptide libraries to isolate substituent effects .

- Crystallography : Resolve 3D structures of peptide complexes to identify halogen bonding or steric clashes .

- Meta-Analysis : Cross-reference datasets from halogenated phenylalanine derivatives (e.g., bromo/trifluoromethyl variants) to identify trends .

Example : A 2024 study showed 4-Cl-3-F substitution increased protease resistance by 40% compared to 4-NO₂ analogs, likely due to enhanced hydrophobic interactions .

Basic: What is the role of this compound in designing peptide-based inhibitors?

Answer:

The compound is used to:

- Enhance Binding Affinity : Halogens participate in hydrophobic interactions or halogen bonding with target proteins (e.g., kinase active sites) .

- Improve Stability : Chloro/fluoro groups reduce metabolic degradation in serum (e.g., t₁/₂ extended by 2.5× vs. non-halogenated peptides) .

Methodological Note : Incorporate the derivative into peptide sequences via Fmoc-SPPS, ensuring orthogonal deprotection (e.g., 20% piperidine in DMF) .

Advanced: How to troubleshoot racemization during incorporation of this compound into peptides?

Answer:

Racemization risks increase with bulky substituents. Solutions:

- Low-Temperature Coupling : Perform reactions at 4°C to minimize base-induced epimerization .

- Additives : Add 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization .

- Chiral HPLC Monitoring : Use a Chirobiotic T column to detect <2% L-enantiomer contamination .

Validation : Compare CD spectra of synthetic peptides with enantiomerically pure standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.